A-803467

Catalog No.
S516616
CAS No.
944261-79-4
M.F
C19H16ClNO4
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-803467

CAS Number

944261-79-4

Product Name

A-803467

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)

InChI Key

VHKBTPQDHDSBSP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC

solubility

Soluble in DMSO, not in water

Synonyms

A 803467, A-803467, A803467

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC

The exact mass of the compound 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide is 357.07679 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases: Information on the compound can be found in PubChem [], a resource for information on chemical substances and biological activities. However, PubChem does not currently list any research publications associated with this specific compound [].
  • Commercial Availability: Several chemical suppliers offer 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, suggesting potential use in research, However, descriptions typically do not specify its research applications [, ].

A-803467 is a chemical compound identified as a potent and selective blocker of the voltage-gated sodium channel subtype Nav1.8. Its chemical name is 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide, and it has the CAS number 944261-79-4. This compound has garnered attention for its potential therapeutic applications, particularly in managing neuropathic and inflammatory pain conditions due to its ability to selectively inhibit the Nav1.8 sodium channels, which are implicated in pain signaling pathways .

  • The chlorine atom might raise concerns about potential environmental impact or halogenation reactions.
  • The presence of an aromatic ring suggests flammability as a possibility.

A-803467 primarily functions through its interaction with sodium channels, specifically targeting the Nav1.8 subtype. The compound exhibits a low IC50 value of approximately 8 nM against human Nav1.8 channels, indicating high potency. In contrast, it shows significantly reduced activity against other sodium channel subtypes such as Nav1.2, Nav1.3, Nav1.5, and Nav1.7, with IC50 values exceeding 1 µM . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

The biological activity of A-803467 has been extensively studied in various animal models. It has demonstrated significant antinociceptive effects in models of neuropathic pain, including spinal nerve ligation and sciatic nerve injury. Notably, A-803467 effectively reduced mechanical allodynia and thermal hyperalgesia without affecting formalin-induced nociception or acute thermal pain responses . These findings underscore its potential utility in treating chronic pain conditions by selectively modulating pain pathways mediated by Nav1.8.

The synthesis of A-803467 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 4-chlorobenzaldehyde and 3,5-dimethoxyphenylamine.
  • Formation of the Furancarboxamide: The reaction typically involves a condensation reaction to form the furancarboxamide structure.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

These methods ensure that A-803467 can be produced with high purity for both research and potential therapeutic applications.

A-803467 is primarily investigated for its role in pain management, particularly in conditions characterized by neuropathic and inflammatory pain. Its selective inhibition of the Nav1.8 sodium channel positions it as a promising candidate for developing new analgesics that minimize side effects associated with non-selective sodium channel blockers . Additionally, ongoing research may explore its potential applications in other areas such as neuroprotection and treatment of certain neurological disorders.

Interaction studies involving A-803467 have focused on its selectivity and efficacy in blocking specific sodium channels. The compound has been shown to interact predominantly with the Nav1.8 channel, providing insights into its mechanism of action in pain modulation . Studies have also explored its pharmacokinetics and pharmacodynamics to better understand how it behaves in biological systems, which is essential for assessing its therapeutic potential.

Several compounds exhibit similar properties to A-803467 regarding sodium channel inhibition and analgesic effects. Here are some notable examples:

Compound NameSelectivityIC50 (nM)Notable Features
LidocaineNon-selective~1000Widely used local anesthetic
CarbamazepineNon-selective~2000Antiepileptic drug with analgesic properties
SaxagliptinSelective~2000Primarily a DPP-4 inhibitor but affects sodium channels
RiluzoleNon-selective~3000Used in ALS treatment; affects excitatory neurotransmission

A-803467 is unique due to its high selectivity for Nav1.8 over other sodium channel subtypes, which may lead to fewer side effects compared to more non-selective agents like lidocaine or carbamazepine . This specificity allows for targeted pain relief while minimizing adverse reactions associated with broader spectrum sodium channel blockers.

A-803467, chemically designated as 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide with molecular formula C19H16ClNO4 and molecular weight 357.79 g/mol [1] [2], represents a novel class of furan-amide compounds developed as highly selective blockers of the voltage-gated sodium channel subtype 1.8 [3] [4]. The compound emerged from an extensive structure-activity relationship study focused on developing selective blockers of tetrodotoxin-resistant currents in rat dorsal root ganglion neurons, utilizing an iterative screening strategy that prioritized both affinity and selectivity for sodium channel voltage-gated type 1.8 blockade [3].

The fundamental mechanism of action involves high-affinity binding to sodium channel voltage-gated type 1.8 channels, resulting in potent and selective inhibition of tetrodotoxin-resistant sodium currents [3] [4]. Structural analysis using cryogenic electron microscopy has revealed that A-803467 binds within the central cavity of the pore domain, positioned directly beneath the selectivity filter and parallel to the central permeation axis [5] [6]. The compound adopts a unique binding configuration that clenches the sixth transmembrane segment of domain four, with the dimethoxybenzene group inserting into the fenestration enclosed by repeats one and four [6].

The molecular basis of selectivity involves specific binding interactions that distinguish sodium channel voltage-gated type 1.8 from other sodium channel subtypes [6]. The compound is coordinated through both polar and hydrophobic interactions by residues primarily from the sixth transmembrane segments of domains one and four, as well as the selectivity filter loops in these domains [6]. A critical hydrogen bond is formed between Gln355 on the pore loop of domain one and the oxide group of A-803467, representing the only direct hydrogen bond interaction [6]. Additional stabilization occurs through hydrophobic contacts with Phe386 on the sixth transmembrane segment of domain one, Phe1710 and Met1713 on the sixth transmembrane segment of domain four, and Thr1659 on the pore loop of domain four [6].

Remarkably, the selectivity of A-803467 for sodium channel voltage-gated type 1.8 is not directly attributable to unique binding site residues, as Met1713 represents the only residue coordinating the blocker that is unique to this channel subtype [6]. Instead, selectivity appears to be mediated through an allosteric mechanism related to the blocker's preferential affinity for inactivated channel states and conformational changes associated with fenestrations or the intracellular gate [6]. This mechanism differs substantially from conventional local anesthetic-type sodium channel blockers, as A-803467 demonstrates minimal frequency-dependent block, suggesting interaction with a distinct binding site or a unique mode of interaction with the traditional local anesthetic binding site [3].

The compound exhibits state-dependent binding characteristics, demonstrating higher affinity for inactivated channels compared to resting states [3] [7]. In recombinant human sodium channel voltage-gated type 1.8 systems, A-803467 achieves an inhibitory concentration 50 of 8 nanomolar at the half-maximal inactivation holding potential of -40 millivolts, compared to 79 nanomolar at resting state conditions with a holding potential of -100 millivolts [3] [7]. This preferential binding to inactivated states is consistent with the compound's effectiveness in pathological conditions where sodium channel voltage-gated type 1.8 channels may exhibit altered inactivation properties [3].

Sodium Channel SubtypeIC50 Resting State (μM)IC50 Inactivated State (μM)Selectivity Fold vs Nav1.8
hNav1.80.0790.0081
hNav1.29.497.38920
hNav1.311.762.45306
hNav1.532.827.34918
hNav1.735.346.74843

Electrophysiological Effects on Tetrodotoxin-Resistant Currents

The electrophysiological characterization of A-803467 reveals profound and selective effects on tetrodotoxin-resistant sodium currents, particularly those mediated by sodium channel voltage-gated type 1.8 [3] [8] [9]. In small-diameter dorsal root ganglion neurons, which predominantly express tetrodotoxin-resistant currents, A-803467 produces concentration-dependent inhibition with an inhibitory concentration 50 of 140 nanomolar at a holding potential of -40 millivolts [3]. This potency represents a substantial improvement over conventional sodium channel blockers, as mexiletine and lamotrigine achieve inhibitory concentration 50 values exceeding 30 micromolar under identical experimental conditions [3].

Voltage-clamp analysis demonstrates that A-803467 effectively reduces recombinant human sodium channel voltage-gated type 1.8-mediated currents across all holding potentials, with the degree of block exhibiting clear voltage dependence [3]. Even at highly negative potentials such as -100 millivolts, greater than 50% of maximal current is blocked by 0.3 micromolar A-803467, indicating significant interaction with resting channel states [3]. However, the inhibitory concentration 50 values generated at negative prepulse potentials are consistently higher than those obtained at -40 millivolts, reflecting reduced affinity for resting compared to inactivated channel states [3].

The compound produces characteristic alterations in voltage-dependent steady-state inactivation properties [3] [9]. Normalized steady-state inactivation curves reveal a leftward shift in the half-maximal inactivation voltage from -50 ± 5 millivolts in control conditions to -63 ± 2 millivolts with 0.3 micromolar A-803467 and -60 ± 6 millivolts with 1 micromolar A-803467 [3]. This hyperpolarizing shift in inactivation voltage dependence saturates at concentrations ≤ 0.3 micromolar, consistent with high-affinity binding to resting channel states [3]. Importantly, A-803467 does not significantly alter the voltage dependence of activation, indicating selective modulation of inactivation gating processes [3].

A distinctive feature of A-803467's electrophysiological profile is the absence of significant frequency-dependent block in both native dorsal root ganglion neurons and recombinant expression systems [3]. This characteristic distinguishes A-803467 from conventional small-molecule sodium channel blockers, which typically exhibit enhanced blocking efficacy with increasing stimulation frequency due to preferential binding to open or inactivated channel states [3]. The lack of frequency dependence suggests that A-803467 binds to sodium channel voltage-gated type 1.8 through a mechanism distinct from traditional local anesthetic-type blockers [3].

In current-clamp recordings from dorsal root ganglion neurons, A-803467 demonstrates voltage-dependent suppression of action potential generation [3]. At 0.3 micromolar concentrations, the compound produces minimal effects on evoked action potential firing when neurons maintain resting potentials at -55 millivolts or below [3]. However, when the same neurons are depolarized to approximately -40 millivolts, A-803467 effectively suppresses evoked action potential firing, demonstrating the voltage-dependent nature of its blocking activity [3]. This voltage dependence correlates with the preferential binding to inactivated channel states observed in voltage-clamp experiments [3].

Studies using intracardiac neurons have provided additional insights into the electrophysiological effects of A-803467 on sodium channel voltage-gated type 1.8 [9]. In patch-clamp recordings from isolated murine intracardiac neurons, A-803467 at concentrations of 0.5-2 micromolar significantly reduces sodium current density while accelerating the slow component of current decay [9]. Furthermore, the compound shifts the voltage dependence of inactivation toward more negative voltages, consistent with the effects observed in dorsal root ganglion preparations [9]. These findings confirm that the electrophysiological effects of A-803467 are specifically attributable to sodium channel voltage-gated type 1.8 blockade rather than non-specific membrane effects [9].

The compound also demonstrates efficacy in suppressing spontaneous neuronal firing, a critical feature for potential therapeutic applications [3]. In dorsal root ganglion neurons isolated two days after complete Freund's adjuvant-induced inflammation, A-803467 at 0.3 micromolar reversibly suppresses spontaneous firing activity [3]. This effect is particularly relevant to pathological pain states, where ectopic neuronal firing contributes significantly to pain signal transduction [3].

ParameterValueExperimental Conditions
Human Nav1.8 IC50 (inactivated state)8 nMHolding potential -40 mV
Human Nav1.8 IC50 (resting state)79 nMHolding potential -100 mV
Rat DRG TTX-R current IC50140 nMSmall diameter DRG neurons
Rat Nav1.8 IC5045 nMRecombinant expression
Voltage dependence shift (V1/2)-13 mV shift0.3 μM A-803467
Frequency dependenceNo significant effectRepetitive stimulation

Pharmacokinetic Properties and Bioavailability

The pharmacokinetic profile of A-803467 reveals moderate bioavailability characteristics that influence its therapeutic potential and dosing requirements [3] [10]. Following intraperitoneal administration of 10 milligrams per kilogram in preclinical rat models, A-803467 exhibits a bioavailability of 26%, with a maximum plasma concentration of 0.35 micrograms per milliliter achieved at a time to maximum concentration of 1.6 hours [3]. This moderate bioavailability reflects the compound's physicochemical properties and absorption characteristics in biological systems [3].

The compound demonstrates high plasma protein binding, with 98.7% of circulating A-803467 bound to plasma proteins in rat studies [3]. This extensive protein binding significantly impacts the free drug concentration available for pharmacological activity, requiring consideration of total versus free plasma concentrations when establishing efficacious dose ranges [3]. Plasma samples obtained 45 minutes after intraperitoneal administration across a dose range of 10 to 100 milligrams per kilogram generate total plasma concentrations ranging from 0.4 to 7.0 micrograms per milliliter [3]. However, the free plasma concentrations providing robust analgesic efficacy (≥70% efficacy in spinal nerve ligation models) are in the range of 200-300 nanomolar, representing approximately 1.5- to 3-fold greater concentrations than the rat dorsal root ganglion tetrodotoxin-resistant inhibitory concentration 50 value [3].

Solubility characteristics significantly influence the formulation and delivery options for A-803467 [7] [1]. The compound exhibits high solubility in dimethyl sulfoxide, achieving concentrations of 72 milligrams per milliliter (equivalent to 201.23 millimolar) [7] [1]. Ethanol provides moderate solubility with concentrations reaching 11 milligrams per milliliter (30.74 millimolar) [7] [1]. However, A-803467 demonstrates poor aqueous solubility, being essentially insoluble in water with concentrations below 1 milligram per milliliter [7] [1]. This poor aqueous solubility presents formulation challenges for oral administration and contributes to the compound's suboptimal oral pharmacokinetic profile [10].

The poor oral pharmacokinetics observed with A-803467 in preclinical models has prompted the development of optimized analogs with improved bioavailability characteristics [10]. The compound's limited oral bioavailability is attributed to its physicochemical properties, including poor aqueous solubility and potentially unfavorable permeability characteristics [10]. Recognition of these limitations led to the design of PF-04885614, an optimized compound with improved oral bioavailability, enhanced selectivity, and reduced cardiac ion channel liability [10].

Absorption, distribution, metabolism, and excretion studies have revealed additional insights into A-803467's pharmacokinetic behavior [11]. The compound's interaction with ATP-binding cassette transporters, particularly ABCG2, may influence its distribution and elimination characteristics [11]. Studies in cancer cell lines have demonstrated that A-803467 can modulate ABCG2-mediated efflux, potentially affecting its own pharmacokinetic profile as well as the disposition of co-administered drugs [11]. This transporter interaction occurs at concentrations of 7.5 micromolar, which exceeds typical therapeutic plasma concentrations but may be relevant in specific tissue compartments or under pathological conditions [11].

The compound's physical and chemical stability characteristics support its development as a research tool and potential therapeutic agent [2] [12]. A-803467 exists as a white to tan solid with a melting point range of 128-130°C and demonstrates stability for one year from the date of purchase when stored appropriately [2] [12]. Solutions prepared in dimethyl sulfoxide or ethanol maintain stability for up to three months when stored at -20°C [12]. These stability characteristics facilitate both in vitro research applications and potential pharmaceutical development [12].

Distribution studies suggest that A-803467 achieves effective concentrations in target tissues, including the central nervous system [3]. The compound's ability to suppress spinal dorsal horn neuronal excitability following systemic administration indicates adequate penetration across the blood-brain barrier [3]. This central nervous system penetration is particularly relevant for pain management applications, as sodium channel voltage-gated type 1.8 expressed on central terminals of primary afferent neurons contributes to spinal nociceptive processing [3].

ParameterValueDose/Conditions
Bioavailability (i.p.)26%10 mg/kg
Cmax0.35 μg/ml10 mg/kg
Tmax1.6 h10 mg/kg
Plasma protein binding98.7%Rat plasma
Solubility in DMSO72 mg/ml201.23 mM
Solubility in ethanol11 mg/ml30.74 mM
Water solubilityInsoluble<1 mg/ml

A-803467 demonstrated potent and selective inhibition of tetrodotoxin-resistant sodium currents in dorsal root ganglion neurons through comprehensive electrophysiological studies. The compound exhibited concentration-dependent blockade of tetrodotoxin-resistant currents with an half-maximal inhibitory concentration of 140 nanomolar in small diameter rat dorsal root ganglion neurons measuring 18 to 25 micrometers [1] [2]. These neurons represent the primary sensory neurons responsible for nociceptive signal transmission from peripheral tissues to the spinal cord.

The electrophysiological characterization revealed that A-803467 preferentially inhibited inactivated sodium channels while maintaining significant blocking activity against resting channels [2]. In recombinant cell systems expressing human sodium channel subtype 1.8, the compound demonstrated exceptional potency with half-maximal inhibitory concentrations of 8 nanomolar at negative 40 millivolt holding potential and 79 nanomolar under resting state conditions [1] [2]. The compound also effectively blocked recombinant rat sodium channel subtype 1.8 with an half-maximal inhibitory concentration of 45 plus or minus 5 nanomolar at negative 40 millivolt holding potential [2].

Voltage-dependent analysis demonstrated that A-803467 produced significant current block across all membrane potentials tested. Even at negative 100 millivolt prepulse potentials, greater than 50 percent of maximal current was blocked by 0.3 micromolar A-803467, indicating effective block of resting channels [2]. The compound induced a hyperpolarizing shift in steady-state inactivation curves, with the voltage at which 50 percent of channels are inactivated shifting from negative 50 plus or minus 5 millivolt in control conditions to negative 63 plus or minus 2 millivolt with 0.3 micromolar A-803467 [2].

Action potential studies revealed voltage-dependent inhibition characteristics crucial for understanding the compound's mechanism of action. At 0.3 micromolar concentration, A-803467 produced minimal effect on evoked action potential firing when small diameter dorsal root ganglion neurons maintained resting potentials at negative 55 millivolt or below [2]. However, when neurons were depolarized to approximately negative 40 millivolt, the same concentration effectively suppressed evoked action potential firing [2]. This voltage-dependent blockade pattern aligned with the compound's preferential affinity for inactivated channel states.

Spontaneous neuronal firing studies provided additional evidence of A-803467's therapeutic potential in pathological pain states. Using dorsal root ganglion neurons isolated from animals treated with complete Freund's adjuvant 48 hours prior, approximately 10 to 12 percent of neurons exhibited spontaneous firing [2]. Application of 0.3 micromolar A-803467 reversibly suppressed this spontaneous firing activity, demonstrating the compound's ability to normalize aberrant neuronal excitability associated with inflammatory conditions [2].

The selectivity profile against other ion channels and receptors was extensively evaluated to assess potential off-target effects. A-803467 showed no significant activity against transient receptor potential vanilloid type 1 channels, purinergic receptor subtype 2 and 3, calcium channel subtype 2.2, and potassium channel subunits 2 and 3, with half-maximal inhibitory concentrations exceeding 10 micromolar for all tested targets [2]. Broad screening against 81 cell-surface receptors, ion channels, and enzymes revealed no or weak activity with half-maximal inhibitory concentrations greater than 2 micromolar [2].

ParameterValueExperimental Conditions
TTX-R current inhibition (IC₅₀)140 nMSmall diameter (18-25 μm) rat DRG neurons
Human Nav1.8 inhibition (IC₅₀) at -40mV8 nMRecombinant HEK-293 cells
Human Nav1.8 inhibition (IC₅₀) at resting state79 nMRecombinant HEK-293 cells
Rat Nav1.8 inhibition (IC₅₀) at -40mV45 ± 5 nMRecombinant cells
Action potential block concentration (evoked)0.3 μMSmall diameter DRG neurons, threshold current 100-300 pA
Action potential block concentration (spontaneous)0.3 μMDRG neurons from CFA-treated animals (48h post-injection)
Membrane potential for action potential block≈-40 mV (depolarized state)Voltage-dependent blockade

In Vivo Efficacy in Neuropathic Pain Models

Spinal Nerve Ligation (SNL)

The spinal nerve ligation model represents one of the most widely used and well-characterized models of neuropathic pain, involving tight ligation of the fifth lumbar or both fifth and sixth lumbar spinal nerves [3]. A-803467 demonstrated robust efficacy in this model with an effective dose producing 50 percent response of 47 milligrams per kilogram administered intraperitoneally [1] [2]. At the standard testing dose of 100 milligrams per kilogram, the compound produced 70 plus or minus 12 percent reduction in mechanical allodynia compared to vehicle-treated controls [2].

Electrophysiological validation of A-803467's effects in spinal nerve ligated animals provided direct evidence of altered spinal cord processing. Systemic administration of 20 milligrams per kilogram intravenously significantly reduced both spontaneous and von Frey hair-evoked firing of spinal dorsal horn wide dynamic range neurons by 66 percent and 53 percent respectively compared to baseline levels [2]. These dose-dependent effects demonstrated that A-803467 effectively altered the activity of spinal sensory neurons following peripheral nerve injury [2].

The pharmacokinetic profile in the spinal nerve ligation model showed that free plasma concentrations providing robust analgesic efficacy of 70 percent or greater were in the range of 200 to 300 nanomolar, representing approximately 1.5 to 3 fold greater concentrations than the rat dorsal root ganglion tetrodotoxin-resistant half-maximal inhibitory concentration value [2]. This favorable pharmacokinetic-pharmacodynamic relationship supported the mechanism-based activity of the compound.

Anti-Allodynic Effects in Inflammatory Pain Paradigms

Capsaicin-Induced Secondary Mechanical Allodynia

Capsaicin-induced secondary mechanical allodynia serves as a valuable translational model for understanding central sensitization mechanisms underlying both inflammatory and neuropathic pain states [6]. This model involves topical application of capsaicin to produce primary hyperalgesia at the injection site and secondary mechanical allodynia in surrounding uninjured tissue, mimicking clinical pain conditions where hypersensitivity extends beyond the original injury site [7].

A-803467 demonstrated significant dose-dependent reduction of capsaicin-induced secondary mechanical allodynia with an effective dose producing 50 percent response of approximately 100 milligrams per kilogram administered intraperitoneally [1] [2]. At the standard testing dose of 100 milligrams per kilogram, the compound achieved 46 plus or minus 4 percent reduction in allodynic responses [2]. This efficacy profile supported the compound's potential utility in treating pain conditions characterized by central sensitization.

The mechanistic relevance of this model stems from its dependence on central nervous system plasticity rather than peripheral sensitization alone. Capsaicin activates transient receptor potential vanilloid type 1 channels on nociceptive terminals, leading to neurogenic inflammation and subsequent central sensitization in spinal dorsal horn neurons [7]. The effectiveness of A-803467 in this context suggested that sodium channel subtype 1.8 blockade could interrupt the peripheral drive maintaining central sensitization states.

Temporal analysis of A-803467's effects revealed rapid onset and sustained duration of action. The compound's activity paralleled the time course of capsaicin-induced allodynia, which typically develops within minutes of application and can persist for several hours [7]. This temporal relationship supported the mechanism-based nature of A-803467's anti-allodynic effects rather than non-specific analgesic activity.

Comparative studies with other pain models highlighted the specific utility of capsaicin-induced allodynia as a predictive assay for neuropathic pain therapeutics [6]. A-803467's robust efficacy in this model aligned with its effectiveness in mechanical nerve injury models, supporting the translational relevance of capsaicin-induced sensitization for understanding neuropathic pain mechanisms [2].

The dose-response characteristics in the capsaicin model provided insights into the therapeutic index of A-803467. While the effective dose producing 50 percent response was approximately 100 milligrams per kilogram, motor function remained unimpaired at doses up to 300 milligrams per kilogram [2]. This separation between analgesic and motor effects suggested a favorable therapeutic window for clinical development.

Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia

Complete Freund's adjuvant-induced inflammation represents a well-established model of persistent inflammatory pain characterized by robust thermal hyperalgesia and mechanical allodynia [8] [9]. A-803467 demonstrated exceptional efficacy against thermal hyperalgesia in this model, with effective dose producing 50 percent response values of 41 milligrams per kilogram on day 2 and 38 milligrams per kilogram on day 4 following complete Freund's adjuvant injection [1] [2].

The time course analysis revealed sustained therapeutic activity throughout the inflammatory response. On day 2 post-injection, A-803467 achieved 64 plus or minus 6 percent reduction in thermal hyperalgesia at 100 milligrams per kilogram, while day 4 treatment resulted in 71 plus or minus 10 percent efficacy [2]. This sustained effectiveness across different phases of inflammation demonstrated the compound's utility in treating persistent inflammatory pain conditions.

Specificity analysis confirmed that A-803467's effects were directed toward pathological pain hypersensitivity rather than normal nociceptive responses. The compound had no effect on paw withdrawal latency of the contralateral non-inflamed paw, indicating specific anti-hyperalgesic activity without interference with normal thermal nociception [2]. This selectivity profile supported the mechanism-based targeting of sodium channel subtype 1.8 in inflamed tissues.

Mechanistic insights from the complete Freund's adjuvant model revealed the contribution of sodium channel subtype 1.8 to inflammatory pain processing. Complete Freund's adjuvant injection leads to increased sodium channel subtype 1.8 expression in dorsal root ganglia and enhanced tetrodotoxin-resistant currents in sensory neurons [10] [9]. A-803467's effectiveness aligned with these molecular changes, supporting the causal relationship between sodium channel subtype 1.8 upregulation and inflammatory hyperalgesia.

The efficacy profile in complete Freund's adjuvant-induced thermal hyperalgesia compared favorably with clinically established anti-inflammatory treatments. The compound's effective dose producing 50 percent response values were within the range of other successful experimental analgesics tested in this model [2]. Additionally, the magnitude of effect achieved at therapeutically relevant doses suggested clinically meaningful pain relief potential.

Comparative analysis between thermal and mechanical endpoints revealed differential sensitivity patterns. While A-803467 demonstrated robust efficacy against thermal hyperalgesia with effective dose producing 50 percent response values of 38 to 41 milligrams per kilogram, mechanical allodynia showed higher effective dose producing 50 percent response values exceeding 100 milligrams per kilogram [2]. This differential sensitivity suggested that thermal and mechanical hypersensitivity in inflammation may involve distinct sodium channel contributions or downstream signaling pathways.

The relationship between A-803467's effects and the underlying inflammatory process was further characterized through studies with carrageenan-induced inflammation. In this acute inflammatory model, the compound demonstrated an effective dose producing 50 percent response of 100 milligrams per kilogram for thermal hyperalgesia with 54 plus or minus 10 percent efficacy [2]. The consistency of thermal anti-hyperalgesic activity across different inflammatory stimuli supported the broad therapeutic potential of sodium channel subtype 1.8 blockade in inflammatory pain conditions.

Pain ModelED₅₀ (mg/kg, i.p.)Efficacy (% at 100mg/kg)Model Characteristics
Complete Freund Adjuvant (CFA) - Thermal Day 24164 ± 6%Intraplantar CFA injection, thermal hyperalgesia
Complete Freund Adjuvant (CFA) - Thermal Day 43871 ± 10%Intraplantar CFA injection, thermal hyperalgesia
Complete Freund Adjuvant (CFA) - Mechanical Day 2>10034 ± 15%Intraplantar CFA injection, mechanical allodynia
Complete Freund Adjuvant (CFA) - Mechanical Day 4>10042 ± 15%Intraplantar CFA injection, mechanical allodynia
Carrageenan - Thermal hyperalgesia10054 ± 10%Acute inflammatory pain model
Formalin-induced nociception>1009 ± 11%Persistent phase nociception

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

357.0767857 g/mol

Monoisotopic Mass

357.0767857 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

339LBH1395

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

944261-79-4

Wikipedia

A-803467

Dates

Last modified: 08-15-2023
1: Han Z, Jiang Y, Xiao F, Cao K, Wang DW. The effects of A-803467 on cardiac Nav1.5 channels. Eur J Pharmacol. 2015 May 5;754:52-60. doi: 10.1016/j.ejphar.2015.02.019. Epub 2015 Feb 19. PubMed PMID: 25701724.
2: Joshi SK, Honore P, Hernandez G, Schmidt R, Gomtsyan A, Scanio M, Kort M, Jarvis MF. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models. J Pain. 2009 Mar;10(3):306-15. doi: 10.1016/j.jpain.2008.09.007. Epub 2008 Dec 13. PubMed PMID: 19070548.
3: McGaraughty S, Chu KL, Scanio MJ, Kort ME, Faltynek CR, Jarvis MF. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats. J Pharmacol Exp Ther. 2008 Mar;324(3):1204-11. Epub 2007 Dec 18. PubMed PMID: 18089840.
4: Jarvis MF, Honore P, Shieh CC, Chapman M, Joshi S, Zhang XF, Kort M, Carroll W, Marron B, Atkinson R, Thomas J, Liu D, Krambis M, Liu Y, McGaraughty S, Chu K, Roeloffs R, Zhong C, Mikusa JP, Hernandez G, Gauvin D, Wade C, Zhu C, Pai M, Scanio M, Shi L, Drizin I, Gregg R, Matulenko M, Hakeem A, Gross M, Johnson M, Marsh K, Wagoner PK, Sullivan JP, Faltynek CR, Krafte DS. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proc Natl Acad Sci U S A. 2007 May 15;104(20):8520-5. Epub 2007 May 2. PubMed PMID: 17483457; PubMed Central PMCID: PMC1895982.

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